Octanal, pentadecafluoro-

Description

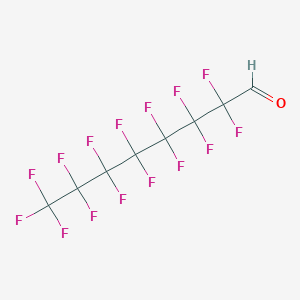

Structure

3D Structure

Properties

CAS No. |

335-60-4 |

|---|---|

Molecular Formula |

C7F15CHO C8HF15O |

Molecular Weight |

398.07 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanal |

InChI |

InChI=1S/C8HF15O/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H |

InChI Key |

QIYBNKVPACGQCB-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Octanal, Pentadecafluoro

Approaches to the Synthesis of Perfluorinated Aldehydes

The synthesis of perfluorinated aldehydes like Octanal, pentadecafluoro- can be achieved through several strategic routes. These methods typically begin with a perfluorinated precursor, which is then chemically converted to the target aldehyde. Key approaches include the oxidation of corresponding perfluorinated alcohols and transformations rooted in fluorotelomer chemistry.

A primary and direct method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. This fundamental transformation is a cornerstone of organic synthesis and is applicable to fluorinated substrates, albeit with considerations for the electron-withdrawing nature of the perfluoroalkyl chain.

The direct precursor to Octanal, pentadecafluoro- is the primary alcohol 1H,1H-Pentadecafluoro-1-octanol. The conversion of this alcohol to the aldehyde is a recognized transformation, notably identified as the initial step in the aerobic biodegradation pathway of 8:2 fluorotelomer alcohols (FTOHs). researchgate.net In this biological process, the alcohol is oxidized to the corresponding fluorotelomer aldehyde (FTAL), which is a transient and highly reactive intermediate. researchgate.net

In a laboratory setting, this oxidation can be accomplished using a variety of established chemical oxidizing agents. The selection of the reagent is crucial to ensure high yield and to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. The high electronegativity of the pentadecafluoroheptyl group [(C₇F₁₅)CH₂OH] influences the reactivity of the alcohol, but the fundamental chemistry remains analogous to the oxidation of non-fluorinated primary alcohols. A range of modern and classical oxidation systems can be employed for this purpose.

Table 1: Selected Oxidizing Agents for Primary Alcohol to Aldehyde Conversion

| Oxidant/System | Description | Typical Conditions |

| PCC (Pyridinium chlorochromate) | A chromium(VI)-based reagent that is a reliable choice for oxidizing primary alcohols to aldehydes with minimal over-oxidation. | Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent at room temperature. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent known for its mild reaction conditions, broad functional group tolerance, and high efficiency. | Dichloromethane (CH₂Cl₂) or other aprotic solvents at room temperature. |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. | Cryogenic temperatures (e.g., -78 °C) are required. |

| TEMPO-based Systems | Catalytic (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) used with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org | Often performed under mild, sometimes biphasic, conditions. |

| Selectfluor / NaBr | A system where hypobromous acid, generated in situ from sodium bromide and Selectfluor, acts as the active oxidant. nih.gov | Typically conducted in a solvent mixture such as acetonitrile (B52724)/water. nih.gov |

Fluorotelomer chemistry provides the foundational manufacturing process for the precursors to Octanal, pentadecafluoro-. This industrial process, known as telomerization, builds the perfluorinated carbon chains that are subsequently functionalized.

Fluorotelomer aldehydes (FTALs) are key intermediates in the synthesis and degradation pathways of many fluorotelomer-based products. researchgate.netacs.org The synthesis of the precursor alcohol, 1H,1H-Pentadecafluoro-1-octanol (an 8:2 FTOH), begins with the telomerization of tetrafluoroethylene (B6358150) (TFE) using a pentafluoroethyl iodide telogen. wikipedia.org This process creates a perfluoroalkyl iodide, which is then reacted with ethylene (B1197577) to introduce a two-carbon non-fluorinated segment. wikipedia.org The terminal iodine is subsequently replaced with a hydroxyl group to yield the fluorotelomer alcohol. wikipedia.org

Once the FTOH is formed, it can be converted to the corresponding aldehyde, 8:2 FTAL (Octanal, pentadecafluoro-). This conversion is not only a step in metabolic pathways but is also a targeted synthetic transformation. researchgate.net Literature confirms that specific synthetic procedures have been developed for creating FTALs from their precursors, such as the method developed by Achilefu et al., which is cited as a standard procedure for FTAL synthesis. acs.org

Methods Derived from Fluorotelomer Chemistry

Catalytic Strategies in Fluorinated Aldehyde Synthesis

The field of organic synthesis has seen significant advancements in catalytic methods, which offer milder reaction conditions, higher selectivity, and greater efficiency. These modern strategies are instrumental in the synthesis of complex and highly functionalized molecules, including fluorinated aldehydes.

Recent research has focused on developing innovative catalytic systems that can be applied to the synthesis of fluorinated aldehydes. These systems often leverage transition-metal catalysis, organocatalysis, or photocatalysis to achieve transformations that are difficult using classical methods.

Key developments include:

Nitrite-Modified Wacker Oxidation : A catalytic, aldehyde-selective Wacker-type oxidation has been developed to prepare β-fluorinated aldehydes directly from allylic fluorides. nih.gov This method uses a nitrite (B80452) co-catalyst and demonstrates high regioselectivity, providing a direct route to this class of compounds. nih.gov

Organocatalysis : Enamine catalysis has emerged as a powerful strategy for the enantioselective α-fluorination of aldehydes. researchgate.net This approach uses chiral secondary amines, such as imidazolidinones, to mediate the reaction between an aldehyde and an electrophilic fluorine source, yielding α-fluoro aldehydes. researchgate.net

Photocatalysis : Photocatalytic methods have been devised for the synthesis of α-perfluoroalkenylated aldehydes. nih.gov In one such system, a combination of organocatalysts (a phosphine (B1218219) and an imidazolidinone) is used under blue light irradiation to react aliphatic aldehydes with perfluoroalkyl iodides, forming highly electron-deficient perfluoroalkylated enals. nih.gov

These advanced catalytic methods expand the toolbox for chemists working with organofluorine compounds, enabling the precise and efficient synthesis of a diverse range of fluorinated aldehydes.

Table 2: Overview of Novel Catalytic Systems in Fluorinated Aldehyde Synthesis

| Catalytic Strategy | Catalyst Type | Substrate | Product Type | Key Features |

| Nitrite-Modified Wacker Oxidation | Palladium with Nitrite Co-catalyst | Allylic Fluorides | β-Fluorinated Aldehydes | High aldehyde selectivity and regioselectivity. nih.gov |

| Enamine Catalysis | Chiral Imidazolidinone | Aldehydes | α-Fluoro Aldehydes | Provides direct access to chiral fluorinated synthons. researchgate.net |

| Photocatalysis | Phosphine and Imidazolidinone | Aliphatic Aldehydes & Perfluoroalkyl Iodides | α-Perfluoroalkenylated Enals | Operationally simple, metal-free, and proceeds under mild conditions. nih.gov |

Ozonolysis of a Perfluorinated Alkene

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. wikipedia.org In the context of synthesizing pentadecafluorooctanal, this would involve the ozonolysis of a suitable perfluorinated alkene precursor, such as 1,1-dihydropentadecafluoronon-1-ene. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (trioxolane). wikipedia.org A reductive workup of the ozonide, typically using reagents like dimethyl sulfide (B99878) or zinc dust, is then necessary to yield the desired aldehyde. wikipedia.org The ozonolysis of fluoroalkenes has been a subject of theoretical and experimental studies, which can provide insights into the reaction pathways and product distributions. smu.edu

Considerations for Selectivity and Efficiency in Organofluorine Synthesis

The synthesis of organofluorine compounds, including perfluorinated aldehydes, presents unique challenges and considerations regarding selectivity and efficiency.

Chemoselectivity is a critical aspect, referring to the preferential reaction of a reagent with one functional group over others within the same molecule. nih.gov In the synthesis of pentadecafluorooctanal, particularly from more complex precursors, the chosen reagents must selectively target the desired functional group without affecting other parts of the molecule. For instance, in the oxidation of 1,1-dihydropentadecafluorooctanol, both Dess-Martin periodinane and the Swern oxidation conditions are known for their high chemoselectivity, tolerating a wide range of other functional groups. wikipedia.orgwikipedia.org The ability to modulate chemoselectivity is a strategic goal in organic synthesis, often achieved by careful selection of reagents, catalysts, and reaction conditions. nih.gov

Chemical Reactivity and Mechanistic Studies of Octanal, Pentadecafluoro

Oxidation Pathways

The aldehyde group of pentadecafluorooctanal is susceptible to oxidation, leading to the formation of a corresponding carboxylic acid. This conversion is a fundamental reaction in organic chemistry and a significant pathway in the environmental transformation of related fluorinated compounds.

The primary oxidation product of pentadecafluorooctanal is Perfluorooctanoic Acid (PFOA, C7F15COOH). This transformation involves the oxidation of the aldehyde moiety to a carboxylic acid. PFOA is a highly stable and environmentally persistent compound, and its formation from precursor substances is a subject of significant research. epa.gov The general reaction is as follows:

C7F15CHO + [O] → C7F15COOH

This oxidation can be accomplished in a laboratory setting using a variety of common oxidizing agents. The stability of the C-F bonds in the perfluoroalkyl chain ensures that the reaction occurs selectively at the C-H bond of the aldehyde group.

Table 1: Illustrative Conditions for Aldehyde Oxidation

| Oxidizing Agent | Typical Solvent | General Conditions |

| Potassium Permanganate (KMnO4) | Water/Acetone | Basic or acidic, room temperature |

| Chromic Acid (H2CrO4) | Acetone (Jones Oxidation) | Acidic, 0°C to room temperature |

| Silver (I) Oxide (Ag2O) | Aqueous Ammonia (Tollens' Test) | Basic, mild heating |

The kinetics of aldehyde oxidations often follow a multi-step mechanism. For reactions involving reagents like dichromate, Michaelis-Menten type kinetics have been observed, suggesting the formation of an intermediate complex between the aldehyde and the oxidant prior to the rate-determining step. maxapress.com

The mechanism for the oxidation of pentadecafluorooctanal is anticipated to proceed via one of two primary pathways, depending on the reaction conditions:

Hydrate (B1144303) Formation: In aqueous media, the aldehyde exists in equilibrium with its hydrate, C7F15CH(OH)2. The strong electron-withdrawing effect of the C7F15 group stabilizes this geminal diol, which can then be oxidized.

Direct Oxidation: Under anhydrous conditions, the oxidant can attack the carbonyl group directly.

The rate-determining step is typically the cleavage of the aldehydic carbon-hydrogen bond. maxapress.com This is supported by studies on other aldehydes where a significant kinetic isotope effect is observed when the aldehydic hydrogen is replaced with deuterium. The reaction rate is influenced by factors such as temperature, pH, and the concentration of both the substrate and the oxidizing agent. chalmers.se

Reduction Pathways

The carbonyl group of pentadecafluorooctanal can be readily reduced to a primary alcohol, providing a synthetic route to valuable perfluorinated alcohols.

The reduction of pentadecafluorooctanal yields 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol (C7F15CH2OH). This transformation is typically achieved through nucleophilic addition of a hydride ion (H⁻) from a reducing agent.

C7F15CHO + [H] → C7F15CH2OH

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The mechanism involves the attack of the hydride on the highly electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by the solvent or during an acidic workup to give the final alcohol product. masterorganicchemistry.com

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | Typical Solvent | Key Characteristics |

| Sodium Borohydride (NaBH4) | Alcohols (e.g., Ethanol, Methanol) | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH4) | Ethers (e.g., Diethyl ether, THF) | Powerful, less selective, reacts with protic solvents |

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. wikipedia.orgfiveable.me The reactivity of pentadecafluorooctanal in these reactions is significantly enhanced by the powerful inductive effect of the perfluoroalkyl chain, which makes the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation yields the final addition product. fiveable.meyoutube.com

Table 3: Relative Electrophilicity of Aldehyde Carbonyl Carbons

| Compound | Structure | Inductive Effect of R-Group | Relative Reactivity Toward Nucleophiles |

| Acetaldehyde | CH3CHO | Weakly electron-donating | Baseline |

| Trichloroacetaldehyde | CCl3CHO | Strongly electron-withdrawing | High |

| Octanal, pentadecafluoro- | C7F15CHO | Very strongly electron-withdrawing | Very High |

When a nucleophilic addition to the prochiral carbonyl carbon of pentadecafluorooctanal creates a new stereocenter, the stereoselectivity of the reaction becomes a critical aspect. diva-portal.orgdiva-portal.org The addition of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), for example, would generate a chiral secondary alcohol.

The stereochemical outcome of such reactions is determined by the relative energies of the diastereomeric transition states, which are influenced by steric and electronic factors. nih.gov While specific stereoselectivity studies on pentadecafluorooctanal are not widely documented, research on additions to other α-substituted aldehydes shows that the electronic nature of the substituent can strongly influence the facial selectivity of the nucleophilic attack. The highly electronegative C7F15 group is expected to exert a profound electronic influence on the transition state geometry, potentially leading to high levels of stereocontrol in additions of chiral or prochiral nucleophiles. diva-portal.orgdntb.gov.ua

Catalytic Transformations Involving Octanal, Pentadecafluoro-

The catalytic hydrogenation of aldehydes to primary alcohols is a fundamental transformation in organic chemistry, widely practiced on both laboratory and industrial scales. copernicus.orgnih.gov For Octanal, pentadecafluoro- (C7F15CHO), this reaction involves the reduction of the carbonyl group to a hydroxyl group, yielding 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-octanol (C7F15CH2OH). This transformation can be achieved through various catalytic methods.

Commonly, this reduction is performed using complex metal hydrides such as sodium borohydride (NaBH4) or lithium tetrahydridoaluminate (LiAlH4). libretexts.orgchemguide.co.uk These reagents serve as a source of hydride ions (H-), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. libretexts.org The resulting alkoxide intermediate is subsequently protonated, typically during an aqueous workup, to give the primary alcohol. libretexts.orgchemguide.co.uk

Alternatively, catalytic hydrogenation using molecular hydrogen (H2) in the presence of a metal catalyst is a highly effective method. copernicus.orgnih.gov Catalysts for this process often involve transition metals like platinum, palladium, or nickel (e.g., Raney nickel). nih.govwikipedia.org The reaction proceeds by the adsorption of both the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond. wikipedia.org While this method is highly efficient, it is generally difficult to selectively reduce a carbonyl group in the presence of a carbon-carbon double bond without also saturating the double bond. nih.gov Given the perfluorinated nature of Octanal, pentadecafluoro-, the carbonyl group is the primary site for this type of reduction.

The general reaction can be summarized as follows:

C7F15CHO + [H] → C7F15CH2OH (where [H] represents the reducing agent, e.g., NaBH4/H2O or H2/catalyst)

Perfluorinated compounds, including aldehydes like Octanal, pentadecafluoro-, serve as important precursors for the synthesis of complex fluorinated molecules. fluorochem.co.ukresearchgate.net These molecules are valuable in various fields, including pharmaceuticals, agrochemicals, and materials science, owing to the unique properties conferred by fluorine atoms, such as high thermal stability and altered biological activity. rsc.org The use of such fluorinated building blocks is a key strategy in organofluorine chemistry. nih.govnih.gov

From a green chemistry perspective, the use of well-defined building blocks can lead to more efficient and sustainable synthetic processes. youtube.comrsc.org By incorporating a large, pre-fluorinated segment like the pentadecafluorooctyl group in a single step, chemists can avoid harsh fluorination reagents and potentially reduce the number of synthetic steps, which aligns with the principles of atom economy and waste minimization. youtube.com

The development of chemo-enzymatic one-pot cascades, which combine chemical and biological catalysts to perform multiple reaction steps in a single vessel, represents a significant advancement in green synthesis. rsc.org While specific applications involving Octanal, pentadecafluoro- in such cascades are not widely documented, the aldehyde functionality is highly versatile and amenable to a range of transformations, suggesting potential for its integration into more sustainable, multi-step syntheses. The principles of green chemistry encourage the design of processes that minimize hazardous substances and maximize efficiency, and the strategic use of fluorinated building blocks contributes to this goal. nyu.edu

Degradation Pathways of Perfluorinated Aldehydes

Linear perfluoroaldehydes, such as Octanal, pentadecafluoro-, are significant intermediate products in the atmospheric oxidation of various industrial fluorinated compounds, including hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). copernicus.org Their degradation in the atmosphere is primarily governed by photolysis and reactions with oxidative radicals, notably the hydroxyl radical (OH) and the hydroperoxy radical (HO2). copernicus.orgcopernicus.org

The atmospheric lifetime of these aldehydes is a critical factor in determining their environmental impact. During the daytime, photolysis is considered a dominant removal pathway. copernicus.org The absorption of ultraviolet radiation can lead to the cleavage of the molecule. The quantum yield, which is the number of molecules decomposed per photon absorbed, is a key parameter in this process and is known to be dependent on the length of the perfluorinated carbon chain. wikipedia.orgcopernicus.org

Reactions with free radicals are also major degradation routes. The reaction with OH radicals is a significant sink for many atmospheric compounds. nist.govresearchgate.net For perfluoroaldehydes, this reaction typically involves the abstraction of the aldehydic hydrogen atom. copernicus.org Recent studies have also highlighted the importance of the reaction with HO2 radicals, which can be a dominant removal process, especially in regions with high HO2 concentrations. copernicus.orgcopernicus.org The atmospheric lifetimes for perfluoroaldehydes with respect to these processes are typically in the range of hours to days. copernicus.orgtheguardian.com

Interactive Data Table: Atmospheric Lifetimes of Linear Perfluoroaldehydes

| Compound | Degradation Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| C2F5CHO | Reaction with HO₂ | 1.19 × 10⁻¹³ (at 298 K) | 14.4 - 31.3 hours |

| C3F7CHO | Reaction with HO₂ | 7.92 × 10⁻¹⁴ (at 298 K) | 21.6 - 51.8 hours |

| C3F7CHO | Reaction with OH | 5.8 × 10⁻¹³ (at 298 K) | ~20 days |

| C4F9CHO | Reaction with OH | 6.1 × 10⁻¹³ (at 298 K) | ~19 days |

This table presents kinetic data for perfluoroaldehydes similar in structure to Octanal, pentadecafluoro-. The data indicates that reaction with HO₂ is a significantly faster degradation pathway than reaction with OH. Data sourced from multiple atmospheric chemistry studies. copernicus.org

The hydrolytic stability of a chemical refers to its resistance to decomposition in the presence of water. machinerylubrication.comademinsaec.com For perfluoroaldehydes like Octanal, pentadecafluoro-, the primary interaction with water involves the hydration of the carbonyl group to form a geminal diol (gem-diol). noaa.govtoxicdocs.org This reaction is an equilibrium process:

C7F15CHO + H2O ⇌ C7F15CH(OH)2

The strong electron-withdrawing effect of the pentadecafluoroalkyl group (C7F15) significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic. toxicdocs.org This enhanced electrophilicity strongly favors the formation of the hydrate. toxicdocs.org For smaller perfluorinated aldehydes and ketones, such as hexafluoroacetone, the conversion to the geminal diol in aqueous solution is essentially quantitative. toxicdocs.org

While the formation of the gem-diol is favored, this does not necessarily imply rapid hydrolysis (i.e., the complete breakdown of the molecule). The carbon-fluorine bonds that constitute the perfluoroalkyl chain are exceptionally strong and stable, rendering the C7F15 group itself highly resistant to hydrolysis. rsc.org Studies on other perfluorinated compounds have shown that while functional groups may react, the perfluorinated backbone remains intact under typical environmental conditions. For instance, the hydrolysis of perfluoro-2-methyl-3-pentanone was found to be too slow to be environmentally significant. nih.gov Therefore, while Octanal, pentadecafluoro- is expected to exist predominantly as its hydrate in aqueous environments, further degradation via hydrolysis of the carbon-carbon or carbon-fluorine bonds is not considered a significant pathway. noaa.govnih.gov

Advanced Applications of Octanal, Pentadecafluoro in Materials Science and Industrial Chemistry

Role in Polymer and Fluoropolymer Synthesis

The highly fluorinated nature of Octanal, pentadecafluoro- makes it a valuable precursor and building block in the synthesis of various fluorinated materials. Its reactivity as an aldehyde, combined with the properties imparted by its long perfluoroalkyl chain, allows for its integration into diverse polymer architectures.

Precursor for Fluorinated Surfactants and Polymers

Fluorinated surfactants are a critical component in many industrial processes, particularly in the emulsion polymerization of fluoropolymers. nih.gov While historically, compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) were widely used, concerns over their environmental persistence and bioaccumulation have driven research into alternatives. researchgate.net The synthesis of novel fluorinated surfactants often involves the chemical modification of perfluorinated starting materials. 20.210.105 Octanal, pentadecafluoro-, with its reactive aldehyde group, serves as a key intermediate in the synthesis of various fluorinated surfactants and polymers. The aldehyde functionality allows for a range of chemical transformations, enabling the attachment of hydrophilic head groups to the hydrophobic perfluorinated tail, a fundamental structure for surfactant molecules.

Monomeric Applications in Side-Chain Fluorinated Polymers

Side-chain fluorinated polymers are a class of materials where fluorinated moieties are attached as side chains to a non-fluorinated polymer backbone. reach-clp-biozid-helpdesk.denih.govfluoropolymers.eu This structure allows for the combination of the properties of the backbone polymer with the unique surface characteristics imparted by the fluorinated side chains. fluoropolymerpartnership.com These polymers are extensively used in surface treatments to provide water, oil, and stain resistance. fluoropolymers.eu The aldehyde group of Octanal, pentadecafluoro- can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer can then be copolymerized with non-fluorinated monomers to create side-chain fluorinated polymers. The long pentadecafluoroheptyl side chains orient themselves at the surface, leading to materials with exceptionally low surface energy.

Integration into Fluoropolymer Production Processes

The production of fluoropolymers, such as polytetrafluoroethylene (PTFE), often involves emulsion polymerization, a process that requires the use of surfactants to stabilize the polymer particles in the aqueous medium. nih.gov Per- and polyfluoroalkyl substances (PFAS) have traditionally been used as processing aids in these processes. nih.gov The synthesis of specialized fluorinated surfactants derived from precursors like Octanal, pentadecafluoro- is crucial for the continuation and innovation of fluoropolymer manufacturing, especially in the pursuit of more environmentally benign processing aids. researchgate.netresearchgate.net

Surface Chemistry Applications

The presence of a long, fully fluorinated alkyl chain in Octanal, pentadecafluoro- is the primary reason for its utility in applications requiring low surface energy and specific interfacial behavior.

Function as Surfactants and Lubricants in Material Formulations

As discussed, derivatives of Octanal, pentadecafluoro- can be synthesized to function as high-performance fluorinated surfactants. These surfactants are exceptionally effective at reducing the surface tension of liquids, even at very low concentrations. This property is valuable in a wide range of industrial applications, including coatings, inks, and cleaning agents. The strong carbon-fluorine bonds also provide excellent thermal and chemical stability, making them suitable for use in harsh environments. researchgate.net While not a lubricant in its own right, the incorporation of fluorinated moieties derived from Octanal, pentadecafluoro- into lubricant formulations can significantly enhance their performance by reducing friction and wear.

Development of Low Surface Energy Coatings

A primary application of fluorinated compounds is in the creation of low surface energy coatings. mdpi.comnih.gov These coatings are designed to repel water, oils, and other liquids, a property often referred to as the "lotus effect." mdpi.com Fluorocarbon resins and side-chain fluorinated polymers are known for their ability to create surfaces with very low surface tension. mdpi.comcmu.edu By incorporating Octanal, pentadecafluoro- derived monomers into polymer coatings, materials with exceptionally low surface energies can be achieved. researchgate.netnsf.gov The perfluoroalkyl chains orient at the air-polymer interface, creating a dense, stable, and highly repellent surface. Such coatings are utilized in a variety of applications, from self-cleaning surfaces on buildings and vehicles to anti-fouling coatings for marine applications and stain-resistant treatments for textiles. fluoropolymers.euwordpress.com

The table below summarizes the key application areas of Octanal, pentadecafluoro- and its derivatives as discussed in this article.

| Application Area | Specific Role of Octanal, Pentadecafluoro- and its Derivatives | Resulting Properties |

| Polymer Synthesis | Precursor for fluorinated surfactants | Enables emulsion polymerization of fluoropolymers |

| Monomer for side-chain fluorinated polymers | Imparts low surface energy and repellency to materials | |

| Intermediate in fluoropolymer production aids | Facilitates the manufacturing of high-performance fluoropolymers | |

| Surface Chemistry | Active component in surfactant formulations | Drastically reduces surface tension of liquids |

| Building block for low surface energy coatings | Creates highly water and oil repellent surfaces |

Utilization as a Chemical Intermediate in Specialized Syntheses

Octanal, pentadecafluoro-, a perfluorinated aldehyde, serves as a versatile chemical intermediate in the synthesis of a variety of specialized fluorinated molecules. Its highly reactive aldehyde functional group, combined with the unique properties imparted by the extensive fluorination of its alkyl chain, makes it a valuable precursor for creating advanced materials with tailored characteristics. The primary routes for its utilization as an intermediate involve the transformation of the aldehyde group into other functional moieties, leading to the production of fluorinated alcohols, acids, and alkenes, which are themselves precursors to more complex molecules such as surfactants, polymers, and other functional materials.

The conversion of pentadecafluorooctanal into key fluorinated synthons generally follows established organic reaction pathways, which are adapted for the specific reactivity of perfluorinated compounds. The principal transformations include:

Oxidation to form pentadecafluorooctanoic acid (PFOA).

Reduction to yield pentadecafluoro-1-octanol.

Nucleophilic additions to the carbonyl group, such as in the Grignard and Wittig reactions, to form new carbon-carbon bonds.

These reactions are pivotal in expanding the utility of pentadecafluorooctanal beyond a simple aldehyde, enabling its incorporation into a diverse range of molecular architectures.

Synthesis of Pentadecafluorooctanoic Acid (PFOA)

One of the most significant applications of pentadecafluorooctanal as a chemical intermediate is its oxidation to produce pentadecafluorooctanoic acid (PFOA). PFOA and its salts have been widely used as potent fluorosurfactants and as processing aids in the emulsion polymerization of fluoropolymers. The oxidation of the aldehyde group is a straightforward and efficient method for generating the corresponding carboxylic acid.

| Reactant | Oxidizing Agent(s) | Product | Typical Yield (%) |

| Octanal, pentadecafluoro- | Potassium permanganate | Pentadecafluorooctanoic acid | High |

| Octanal, pentadecafluoro- | Chromic acid | Pentadecafluorooctanoic acid | High |

This table presents common oxidation reactions for the conversion of pentadecafluorooctanal to pentadecafluorooctanoic acid.

The resulting PFOA is a key component in the synthesis of various fluorinated materials due to its ability to significantly lower surface tension.

Synthesis of Pentadecafluoro-1-octanol

The reduction of pentadecafluorooctanal provides a direct route to pentadecafluoro-1-octanol, a crucial intermediate for the synthesis of fluorinated surfactants and esters. This transformation is typically achieved with high selectivity using standard reducing agents.

| Reactant | Reducing Agent(s) | Product | Typical Yield (%) |

| Octanal, pentadecafluoro- | Sodium borohydride (B1222165) | Pentadecafluoro-1-octanol | > 90 |

| Octanal, pentadecafluoro- | Lithium aluminum hydride | Pentadecafluoro-1-octanol | > 90 |

This table showcases common reduction reactions for the synthesis of pentadecafluoro-1-octanol from pentadecafluorooctanal.

Pentadecafluoro-1-octanol can be further functionalized, for example, by esterification or ethoxylation, to produce a range of non-ionic fluorosurfactants and other specialty chemicals.

Carbon Chain Extension via Nucleophilic Addition

The electrophilic nature of the carbonyl carbon in pentadecafluorooctanal allows for nucleophilic addition reactions, such as the Grignard and Wittig reactions, to form new carbon-carbon bonds. These reactions are essential for building more complex fluorinated molecules.

Grignard Reaction: The reaction of pentadecafluorooctanal with Grignard reagents (R-MgX) leads to the formation of secondary perfluoroalkyl alcohols. This provides a method for introducing a variety of organic groups onto the fluorinated backbone.

| Reactant | Grignard Reagent | Product Type |

| Octanal, pentadecafluoro- | CH₃MgBr | Secondary alcohol with a methyl group |

| Octanal, pentadecafluoro- | PhMgBr | Secondary alcohol with a phenyl group |

This table illustrates the versatility of the Grignard reaction with pentadecafluorooctanal for creating diverse secondary alcohols.

Wittig Reaction: The Wittig reaction offers a reliable method for converting the carbonyl group of pentadecafluorooctanal into a carbon-carbon double bond, yielding a variety of fluorinated alkenes. These alkenes can serve as monomers for polymerization or as intermediates for further chemical modifications.

| Reactant | Wittig Reagent (Ylide) | Product Type |

| Octanal, pentadecafluoro- | Ph₃P=CH₂ | Terminal perfluoroalkene |

| Octanal, pentadecafluoro- | Ph₃P=CHCO₂Et | α,β-Unsaturated ester |

This table provides examples of the Wittig reaction with pentadecafluorooctanal to produce various fluorinated alkenes.

The ability to introduce unsaturation into the perfluorinated chain opens up possibilities for subsequent polymerization and the creation of novel fluoropolymers with specific properties.

Environmental Behavior and Analytical Characterization of Octanal, Pentadecafluoro

Environmental Fate and Transport Mechanisms

The environmental behavior of Octanal, pentadecafluoro- is expected to be governed by the characteristic properties of perfluorinated compounds, namely their persistence and mobility.

Persistence of Perfluorinated Compounds in Environmental Compartments

Per- and polyfluoroalkyl substances are often referred to as "forever chemicals" due to their exceptional persistence in the environment. This resistance to degradation is a result of the extremely strong carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. nih.gov This chemical stability makes compounds like Octanal, pentadecafluoro- highly resistant to natural degradation processes such as hydrolysis, photolysis, and microbial degradation. researchgate.net Consequently, these substances can persist in various environmental compartments, including soil, water, and sediments, for extended periods, leading to long-term contamination. researchgate.net

The persistence of PFAS allows for their accumulation in the environment and in living organisms. While some PFAS are mobile, others can be immobile, and their potential for bioaccumulation varies. nih.gov

Potential for Long-Range Environmental Transport

Volatile perfluorinated compounds, a category that likely includes Octanal, pentadecafluoro-, are known to undergo long-range atmospheric transport. nih.gov These substances can be released into the atmosphere from industrial sources or through the volatilization of consumer products. Once in the atmosphere, they can be transported over vast distances, leading to their deposition in remote and otherwise pristine environments, such as the Arctic. nih.gov This atmospheric transport is a significant pathway for the global distribution of PFAS.

The transport of PFAS can also occur through oceanic currents, although the atmospheric pathway is particularly relevant for volatile compounds. researchgate.net The presence of PFAS in remote locations is a testament to their ability to be transported far from their original sources.

Transformation Pathways of Perfluorinated Precursors in the Environment

Many polyfluoroalkyl substances are considered precursors, meaning they can transform into more persistent perfluoroalkyl acids (PFAAs) in the environment. nih.govnih.gov It is plausible that Octanal, pentadecafluoro- could be an intermediate in the degradation of larger fluorotelomer-based compounds. For instance, fluorotelomer alcohols (FTOHs) can undergo transformation in the environment to produce a variety of intermediate products, including aldehydes, before ultimately degrading to PFCAs. umweltbundesamt.de

This transformation can be driven by both biotic (microbial) and abiotic processes. acs.org For example, under certain conditions, amide-based precursors in aqueous film-forming foams (AFFF) have been shown to transform into perfluoroalkyl carboxylates (PFCAs) through alkaline hydrolysis. acs.org The transformation of these precursors serves as a long-term source of persistent PFAAs in contaminated soils and groundwater, with the potential for emissions to last for several decades. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of PFAS, including volatile compounds like Octanal, pentadecafluoro-, require sophisticated analytical techniques capable of measuring trace concentrations in complex environmental matrices.

Chromatographic Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and established analytical technique for the determination of a broad range of PFAS in environmental samples due to its high sensitivity and specificity. youtube.comlcms.czsigmaaldrich.com While volatile compounds can also be analyzed by gas chromatography-mass spectrometry (GC-MS), LC-MS/MS offers a robust platform for many PFAS, including those with functional groups amenable to its ionization techniques. nih.gov

A typical LC-MS/MS method for a compound like Octanal, pentadecafluoro- would involve several key steps:

Sample Preparation: The initial step involves extracting and concentrating the analyte from the environmental matrix (e.g., water, soil). Solid-phase extraction (SPE) is a common technique used to pre-concentrate PFAS from aqueous samples, which allows for the detection of very low concentrations. youtube.com Care must be taken to avoid contamination from laboratory equipment and solvents, as PFAS are ubiquitous in many materials. youtube.comsigmaaldrich.com

Chromatographic Separation: The prepared sample extract is then injected into a liquid chromatograph. The separation of different PFAS is typically achieved using a reversed-phase column, such as a C18 column. sigmaaldrich.com A gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and an aqueous solution with a modifier like ammonium (B1175870) acetate (B1210297) is commonly employed. sigmaaldrich.comsigmaaldrich.com To mitigate background contamination from the LC system itself, a delay column is often installed to separate system-related PFAS from the analytes in the sample. sigmaaldrich.com

Mass Spectrometric Detection: Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the standard for detecting acidic and other ionizable PFAS. The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. lcms.cz

The table below illustrates hypothetical LC-MS/MS parameters that could be used for the analysis of Octanal, pentadecafluoro-.

| Parameter | Setting |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | [M-H]⁻ or other relevant adduct |

| Product Ion 1 (m/z) | Fragment corresponding to loss of a functional group (e.g., -CHO) |

| Product Ion 2 (m/z) | Fragment corresponding to a portion of the perfluoroalkyl chain |

| Collision Energy (eV) | Optimized for each transition |

| Dwell Time (ms) | Optimized for chromatographic peak width |

The development of robust and validated analytical methods is crucial for monitoring the presence of PFAS in the environment and for understanding their fate and transport. lcms.cz

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a fluorinated compound like Octanal, pentadecafluoro-, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide comprehensive structural details.

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ilwikipedia.org It offers a wide chemical shift range, which minimizes signal overlap and allows for detailed analysis. huji.ac.il The ¹⁹F NMR spectrum of pentadecafluorooctanal would exhibit distinct signals for the terminal -CF₃ group and the seven -CF₂- groups. The chemical shift of each fluorine signal is influenced by its position along the alkyl chain relative to the electron-withdrawing aldehyde group. Furthermore, complex spin-spin coupling patterns (¹⁹F-¹⁹F coupling) would be observed, providing definitive evidence for the connectivity of the fluoroalkyl chain. wikipedia.org

¹H NMR would clearly show a signal for the aldehydic proton (-CHO). This signal would appear far downfield (typically 9-10 ppm) due to the deshielding effect of the carbonyl group. oregonstate.edu Coupling between this proton and the adjacent fluorine atoms on the α-carbon (²JHF) would likely split the signal into a triplet.

¹³C NMR would confirm the presence of the carbonyl carbon, which is highly deshielded and appears at the low end of the spectrum (around 190 ppm or lower). oregonstate.edu Additional signals corresponding to the seven fluorinated methylene (B1212753) carbons and the terminal trifluoromethyl carbon would also be present, with their chemical shifts and ¹³C-¹⁹F coupling constants providing further structural confirmation. nih.gov

Table 2: Predicted NMR Spectroscopic Data for Octanal, pentadecafluoro-

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| ¹H | 9.0 - 10.0 | Aldehydic proton (-CHO), likely a triplet due to coupling with α-CF₂. |

| ¹³C | >190 | Carbonyl carbon (C=O). |

| ¹³C | 100 - 130 | Fluorinated carbons (-CF₂, -CF₃), showing complex splitting from C-F coupling. |

| ¹⁹F | -80 to -85 | Terminal trifluoromethyl group (-CF₃). |

| ¹⁹F | -110 to -130 | Perfluorinated methylene groups (-CF₂-), multiple distinct signals. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The IR spectrum of Octanal, pentadecafluoro- would be characterized by several key absorption bands that confirm its structure.

The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic aldehydes, this band typically appears around 1720-1740 cm⁻¹. orgchemboulder.comopenstax.org However, the presence of the highly electronegative perfluoroalkyl chain is expected to shift this absorption to a higher frequency (wavenumber).

Another diagnostic feature for an aldehyde is the stretching vibration of the aldehydic carbon-hydrogen bond (O=C-H). This typically results in one or two moderate absorption bands in the region of 2695-2830 cm⁻¹. orgchemboulder.compressbooks.pub The peak around 2720 cm⁻¹ is often particularly distinct and is a reliable indicator of an aldehyde functional group. orgchemboulder.com

Finally, the spectrum would be dominated by very strong absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of carbon-fluorine (C-F) bond stretching vibrations. The intensity and complexity of these bands would confirm the perfluorinated nature of the alkyl chain.

Table 3: Characteristic IR Absorption Bands for Octanal, pentadecafluoro-

| Frequency Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 2700 - 2830 | Aldehyde C-H Stretch | Moderate, often two bands |

| >1740 | Carbonyl (C=O) Stretch | Strong, sharp |

| 1000 - 1400 | C-F Stretch | Very Strong, multiple bands |

Mass spectrometry (MS) provides critical information on the molecular weight and structural features of a compound through analysis of its fragmentation pattern. For Octanal, pentadecafluoro-, the mass spectrum would reveal its molecular mass and yield fragments characteristic of both an aldehyde and a perfluorinated chain.

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry would allow for the determination of the elemental formula.

The fragmentation of perfluorinated compounds is often complex, but typically involves cleavage of C-C bonds along the chain, leading to a series of perfluoroalkyl fragment ions ([CₙF₂ₙ₊₁]⁺). researchgate.net Aldehydes commonly undergo α-cleavage, which in this case would result in the loss of a hydrogen atom ([M-1]⁺) or the entire formyl group ([M-29]⁺). oregonstate.edu Another potential pathway is the McLafferty rearrangement, though this is more common in aldehydes with a gamma-hydrogen on an alkyl chain. oregonstate.edu The fragmentation of the perfluorinated chain is expected to be a dominant process, yielding a characteristic pattern of ions separated by 50 mass units (CF₂). well-labs.com

Table 4: Predicted Key Mass Fragments for Octanal, pentadecafluoro-

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 414 | [C₈F₁₅O]⁺ | Molecular Ion (M⁺) |

| 385 | [C₇F₁₅]⁺ | α-Cleavage (Loss of -CHO) |

| 319 | [C₆F₁₃]⁺ | C-C bond cleavage |

| 269 | [C₅F₁₁]⁺ | C-C bond cleavage |

| 219 | [C₄F₉]⁺ | C-C bond cleavage |

| 169 | [C₃F₇]⁺ | C-C bond cleavage |

| 119 | [C₂F₅]⁺ | C-C bond cleavage |

| 69 | [CF₃]⁺ | C-C bond cleavage |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. While less structurally informative than NMR or MS, it can confirm the presence of chromophores, such as the carbonyl group in Octanal, pentadecafluoro-.

Aldehydes typically display two characteristic electronic transitions. The first is a weak absorption resulting from an n→π* transition of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition occurs at a relatively long wavelength, typically in the 270-300 nm range. The second is a much stronger absorption from a π→π* transition, which occurs at a shorter wavelength, usually below 200 nm. The presence of the perfluoroalkyl chain is not expected to significantly alter these transitions. The n→π* transition is the most readily observable feature in a standard UV-Vis spectrum and confirms the presence of the carbonyl functional group.

Environmental Monitoring and Occurrence Studies (in context of broader PFAS research)

Octanal, pentadecafluoro- belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), a group of anthropogenic chemicals of significant environmental concern. Within the PFAS family, it is classified as a "precursor" compound. nih.gov Precursors are PFAS that can be transformed through biological or environmental processes into highly stable and persistent terminal degradation products, such as perfluoroalkyl acids (PFAAs). nih.govcore.ac.uk Specifically, Octanal, pentadecafluoro- is a potential precursor to perfluorooctanoic acid (PFOA), a well-studied and regulated PFAA.

Environmental monitoring programs have historically focused on the detection of the most persistent PFAAs, like PFOA and perfluorooctane (B1214571) sulfonate (PFOS). nih.govfigshare.com However, there is a growing understanding that precursors are a significant and often overlooked part of the total PFAS burden in the environment. nih.govuri.edu These compounds can be present in industrial releases, in consumer products, and at sites using aqueous film-forming foams (AFFF). researchgate.net Due to their chemical properties, some precursors can be more mobile or bioaccumulative than the terminal PFAAs they degrade into. uri.edu

While specific monitoring studies detailing the occurrence of Octanal, pentadecafluoro- are limited, its role as a precursor makes it environmentally relevant. Its presence could be investigated in air, as volatile PFAS can undergo long-range atmospheric transport, and in water and sediment near industrial sources or contaminated sites. researchgate.netresearchgate.net Analytical methods like the Total Oxidizable Precursor (TOP) assay are used to measure the pool of PFAA precursors in a sample by chemically oxidizing them to their corresponding PFAAs, thereby providing an estimate of the total precursor load. nih.govnih.gov Identifying and quantifying individual precursors like pentadecafluorooctanal is crucial for developing a complete understanding of PFAS sources, fate, and transport in the environment. nih.gov

Table of Mentioned Compounds

Theoretical and Computational Chemistry Studies of Octanal, Pentadecafluoro

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are essential for understanding the fundamental properties of Octanal, pentadecafluoro-. These computational methods provide insights into how the extensive fluorination of the alkyl chain influences the molecule's reactivity, geometry, and interactions.

Influence of Fluorine Electronegativity on Compound Reactivity

This pronounced inductive effect also influences the carbonyl group. The electron density at the carbonyl carbon is significantly reduced, making it more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. However, the bulky, electron-rich fluorine atoms can also create steric hindrance, potentially shielding the carbonyl group from approaching nucleophiles.

Computational studies on smaller perfluorinated aldehydes have shown that the electron-withdrawing nature of the perfluoroalkyl chain weakens the C-C bond adjacent to the carbonyl group. This has implications for the compound's degradation pathways, particularly in atmospheric chemistry.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of Octanal, pentadecafluoro- is largely dictated by the sterics and electrostatic repulsions of the fluorine atoms. The perfluorinated alkyl chain is expected to adopt a helical conformation, a common feature in perfluorinated alkanes, to minimize these repulsive forces. This contrasts with the more flexible, linear conformations typically seen in non-fluorinated aldehydes.

Intermolecular interactions involving Octanal, pentadecafluoro- are also unique. The highly polarized C-F bonds and the resulting molecular dipole moment suggest that dipole-dipole interactions play a significant role in its condensed-phase behavior. While classic hydrogen bonding is not possible due to the absence of acidic protons on the carbon chain, the electronegative fluorine atoms can participate in weaker hydrogen bonds with suitable donor molecules. Furthermore, the non-polar, "fluorous" character of the perfluoroalkyl chain can lead to fluorous interactions, a type of van der Waals force that drives the aggregation of fluorinated molecules.

Computational Elucidation of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping out the potential reaction pathways of fluorinated compounds like Octanal, pentadecafluoro-.

Density Functional Theory (DFT) Applications to Fluorinated Systems

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. For fluorinated systems, specific functionals, such as M06-2X, have been shown to provide accurate results. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction.

For Octanal, pentadecafluoro-, DFT could be applied to investigate various reaction mechanisms, such as its oxidation, reduction, and reactions with atmospheric radicals. For instance, calculations could elucidate the energy barriers for different pathways, helping to predict the most likely degradation products.

Environmental Fate and Transport Modeling

Computational models are instrumental in predicting the environmental behavior of persistent and mobile compounds like Octanal, pentadecafluoro-.

Prediction of Abiotic and Biotic Transformation Pathways

The environmental fate of Octanal, pentadecafluoro- is a significant concern due to the persistence of perfluorinated compounds. Computational modeling can help predict its transformation pathways in the environment.

Abiotic Pathways: In the atmosphere, the primary degradation route for aldehydes is through reaction with hydroxyl (OH) radicals. Computational studies on other perfluorinated aldehydes suggest that this is a likely pathway for Octanal, pentadecafluoro- as well. Another important atmospheric reaction is photolysis, where the molecule is broken down by sunlight. Furthermore, the decarbonylation of the corresponding radical is a significant atmospheric reaction that can lead to the formation of perfluorinated carboxylic acids (PFCAs), which are highly persistent and have been detected globally. The calculated radiative efficiency of Octanal, pentadecafluoro- suggests it has the potential to contribute to global warming.

Biotic Pathways: The prediction of biotic transformation pathways is more complex. The high stability of the C-F bond makes perfluorinated compounds generally resistant to microbial degradation. However, some studies have shown that the aldehyde group can be a site for biological transformation. It is plausible that Octanal, pentadecafluoro- could be oxidized by microorganisms to form the corresponding carboxylic acid, pentadecafluorooctanoic acid (PFOA), a well-known and persistent environmental contaminant.

Modeling of Environmental Partitioning Behavior

Theoretical and computational chemistry studies are indispensable for predicting the environmental partitioning of Octanal, pentadecafluoro-, particularly due to a scarcity of experimental data for many per- and polyfluoroalkyl substances (PFAS). publish.csiro.auclu-in.org These models provide crucial insights into how the compound is likely to distribute among various environmental compartments such as air, water, soil, and biota.

The environmental fate of Octanal, pentadecafluoro- is largely governed by its physicochemical properties, including its vapor pressure, water solubility, and various partition coefficients. publish.csiro.au Computational models, such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS), are at the forefront of predicting these properties for complex fluorinated molecules. publish.csiro.auacs.org COSMO-RS, a quantum chemistry-based model, estimates the chemical potential of a substance in different media to predict its partitioning behavior without the need for substance-specific calibration. publish.csiro.aucdc.gov This approach is particularly valuable for PFAS, as their unique properties often fall outside the applicability domains of traditional Quantitative Structure-Property Relationship (QSPR) models. publish.csiro.au

Research by Wang et al. (2011) utilized the COSMOtherm model to estimate key physicochemical properties for a wide range of PFAS, including a series of perfluorinated aldehydes (PFALs). publish.csiro.au Although their published supplementary data explicitly covers PFALs with 4 to 6 perfluorinated carbons, the findings offer a clear and scientifically robust basis for understanding the expected behavior of Octanal, pentadecafluoro- (a C8 PFAL).

The primary findings from these computational studies indicate a strong correlation between the length of the perfluorinated carbon chain and the compound's partitioning behavior. publish.csiro.auacs.org As the chain length increases, both the air-water partition coefficient (Kaw) and the octanol-water partition coefficient (Kow) are predicted to increase. publish.csiro.au This suggests that longer-chain PFALs like Octanal, pentadecafluoro- will have a greater tendency to partition out of water and into the air or into organic matter and biological tissues compared to their shorter-chain counterparts.

The octanol-air partition coefficient (Koa) is another critical parameter for understanding the long-range transport potential of volatile substances. The data trends suggest that with increasing chain length, the Koa also increases, indicating a higher affinity for organic phases over the gaseous phase.

Below are the predicted physicochemical properties for a homologous series of linear perfluorinated aldehydes from the research conducted by Wang et al. (2011), which inform the expected properties of Octanal, pentadecafluoro-.

Table 1: Predicted Physicochemical Properties of Perfluorinated Aldehydes (PFALs) Data sourced from Wang et al. (2011). publish.csiro.au Values for Octanal, pentadecafluoro- are extrapolated based on the trend observed in the homologous series.

| Compound Name | Chemical Formula | log Kaw | log Kow | log Koa |

|---|---|---|---|---|

| Nonanal, nonafluoro- | C4F9CHO | -0.99 | 3.39 | 4.38 |

| Undecanal, tridecafluoro- | C5F11CHO | -0.45 | 4.02 | 4.47 |

| Tridecanal, heptadecafluoro- | C6F13CHO | 0.09 | 4.65 | 4.56 |

| Octanal, pentadecafluoro- | C7F15CHO | ~0.63 | ~5.28 | ~4.65 |

These computational models are foundational in the environmental risk assessment of new and existing PFAS for which experimental data is lacking. pops.int They allow for the prediction of a compound's persistence, potential for bioaccumulation, and long-range transport, thereby guiding regulatory decisions and focusing experimental research efforts. publish.csiro.au

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

Current synthetic methods for producing perfluorinated aldehydes often rely on multi-step processes that may involve harsh reagents and generate significant waste, running counter to the principles of green chemistry. A primary challenge and a critical direction for future research is the development of more sustainable and atom-economical synthetic routes to Octanal, pentadecafluoro-.

Future research should focus on catalytic approaches that minimize waste and energy consumption. This includes exploring novel catalytic systems for direct fluorination or for the efficient conversion of readily available fluorinated precursors. Methodologies such as flow chemistry could offer enhanced control over reaction parameters, improving yield and safety while reducing the environmental footprint. The principles of a circular economy could also be applied, investigating the potential for recycling fluorinated byproducts from other industrial processes as starting materials for the synthesis of perfluorinated aldehydes.

| Synthetic Strategy | Key Advantages | Research Focus |

| Catalytic Direct Fluorination | Reduces the number of synthetic steps, high atom economy. | Development of selective and robust catalysts that can withstand harsh fluorinating agents. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Utilization of Recycled Feedstocks | Reduces reliance on virgin materials, promotes a circular economy. | Identification and purification of suitable fluorinated waste streams. |

Exploration of Novel Catalytic Applications Beyond Current Industrial Uses

While perfluorinated compounds have established roles in various industries, the specific catalytic applications of Octanal, pentadecafluoro- remain largely unexplored. Its electron-deficient nature, stemming from the highly electronegative fluorine atoms, suggests potential as a unique catalyst or catalyst precursor in a range of organic transformations.

Future investigations could explore its use as a Lewis acid catalyst in reactions such as Friedel-Crafts acylations or as a component in frustrated Lewis pair chemistry. The perfluorinated chain could also be functionalized to create novel ligands for transition metal catalysis, potentially leading to catalysts with unique solubility and reactivity profiles. A significant area of research would be to investigate its role in promoting reactions under "fluorous" conditions, where the catalyst and reactants are soluble in a perfluorinated solvent, facilitating easy separation and recycling of the catalyst.

Advancements in High-Resolution Analytical Methodologies for Trace Detection

The detection and quantification of Octanal, pentadecafluoro- at trace levels in complex environmental and biological matrices present a significant analytical challenge. Its potential persistence and bioaccumulation necessitate the development of highly sensitive and selective analytical methods.

Future advancements in this area will likely focus on the application of high-resolution mass spectrometry (HRMS) techniques, such as Orbitrap or time-of-flight (TOF) mass spectrometry, coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) or gas chromatography (GC). These methods offer the high mass accuracy and resolving power needed to distinguish Octanal, pentadecafluoro- from other co-eluting matrix components. Furthermore, the development of novel sample preparation techniques, such as advanced solid-phase extraction (SPE) sorbents specifically designed for perfluorinated aldehydes, will be crucial for achieving the low detection limits required for environmental monitoring.

Key Analytical Techniques for Future Development:

UHPLC-HRMS: For the sensitive and selective analysis of Octanal, pentadecafluoro- in aqueous samples.

GC-HRMS: Suitable for the analysis of volatile and semi-volatile transformation products.

Advanced SPE Sorbents: To improve extraction efficiency and reduce matrix effects.

Comprehensive Understanding of Environmental Transformation Pathways in Complex Matrices

A critical and largely unaddressed challenge is the comprehensive understanding of the environmental fate and transformation pathways of Octanal, pentadecafluoro-. While perfluorinated compounds are known for their persistence, the aldehyde functional group may provide a site for biotic or abiotic degradation.

Future research must focus on elucidating the potential transformation products and degradation rates of Octanal, pentadecafluoro- in various environmental compartments, including water, soil, and air. Studies should investigate its atmospheric chemistry, particularly its reactions with hydroxyl radicals and other atmospheric oxidants. In aqueous and soil environments, both biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) degradation pathways need to be explored. Identifying the transformation products is crucial for a complete environmental risk assessment, as these products may have their own distinct toxicological profiles.

| Environmental Compartment | Potential Transformation Pathways | Key Research Questions |

| Atmosphere | Reaction with hydroxyl (OH) radicals, photolysis. | What are the primary atmospheric degradation products and their atmospheric lifetimes? |

| Water | Hydrolysis, photolysis, microbial degradation. | Does Octanal, pentadecafluoro- hydrolyze under environmentally relevant conditions? Are there microorganisms capable of degrading it? |

| Soil | Sorption to organic matter, microbial degradation. | What is the mobility and bioavailability of Octanal, pentadecafluoro- in different soil types? |

Q & A

Q. What are the recommended synthetic routes for producing Octanal, pentadecafluoro- with high purity?

Octanal, pentadecafluoro- is synthesized via perfluorination of precursor molecules. A common method involves electrochemical fluorination (ECF) of octanoyl chloride or direct fluorination of octanal derivatives using fluorine gas under controlled conditions. Post-synthesis purification steps, such as fractional distillation or preparative chromatography, are critical to achieve high purity (>98%). Structural validation via NMR and high-resolution mass spectrometry (HRMS) is essential to confirm fluorination completeness and absence of hydrogen-containing byproducts .

Q. How can nuclear magnetic resonance (NMR) spectroscopy characterize the structure of Octanal, pentadecafluoro-?

NMR is the primary tool for structural elucidation due to the compound’s full fluorination. Key signals include:

- CF groups : Peaks near -80 to -85 ppm (relative to CFCl).

- CF backbone : Resonances between -110 to -125 ppm.

Coupling patterns (e.g., ) provide insights into adjacent fluorinated carbons. Complementary NMR (with decoupling) can resolve carbonyl (C=O) signals at ~180 ppm .

Advanced Research Questions

Q. What experimental designs are effective for assessing the environmental persistence of Octanal, pentadecafluoro- in aquatic systems?

Controlled microcosm studies simulate natural conditions to evaluate degradation kinetics. Key steps:

Sample Preparation : Spike water matrices (freshwater/seawater) with Octanal, pentadecafluoro- at environmentally relevant concentrations (ng/L–µg/L).

Analytical Monitoring : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., -labeled analogs) to track concentration changes over time .

Degradation Pathways : Employ high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., shorter-chain perfluorinated acids) via suspect screening .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, vapor pressure) of Octanal, pentadecafluoro-?

Discrepancies often arise from differences in measurement techniques or impurities. A systematic approach includes:

- Standardized Protocols : Follow OECD guidelines for solubility (shake-flask method) and vapor pressure (Knudsen effusion).

- Cross-Validation : Compare data from multiple labs using identical instrumentation (e.g., GC-MS for vapor pressure).

- Purity Assessment : Quantify impurities via gas chromatography with electron capture detection (GC-ECD) to correct property measurements .

Table 1: Reported Physicochemical Properties of Octanal, Pentadecafluoro-

| Property | Value (Range) | Method | Reference |

|---|---|---|---|

| Water Solubility | 0.5–2.1 mg/L (25°C) | Shake-flask (OECD 105) | |

| Vapor Pressure | 1.2–3.8 Pa (20°C) | Knudsen effusion | |

| Log K | 4.8–5.3 | HPLC-derived |

Q. What methodologies optimize trace detection of Octanal, pentadecafluoro- in complex biological matrices (e.g., serum, tissues)?

Sample preparation is critical due to matrix interference:

Extraction : Use solid-phase extraction (SPE) with WAX cartridges for PFAS-specific retention.

Cleanup : Pass extracts through activated carbon to remove lipids/proteins.

Detection : LC-MS/MS with electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 413 → 369 (quantifier) and 413 → 219 (qualifier) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.